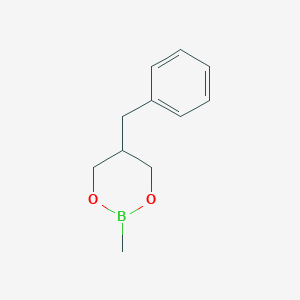
5-Benzyl-2-methyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-methyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-1,3,2-dioxaborinane typically involves the reaction of benzyl alcohol with 2-methyl-1,3-propanediol in the presence of a boron source, such as boric acid or boron trichloride. The reaction is carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the dioxaborinane ring through a condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Benzyl-2-methyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism by which 5-Benzyl-2-methyl-1,3,2-dioxaborinane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound has a similar dioxaborinane ring structure but with different substituents, leading to variations in reactivity and applications.
2-Methyl-1,3,2-dioxaborinane: Lacks the benzyl group, resulting in different chemical properties and uses.
Uniqueness
5-Benzyl-2-methyl-1,3,2-dioxaborinane is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. These features make it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
CAS No. |
672290-85-6 |
|---|---|
Molecular Formula |
C11H15BO2 |
Molecular Weight |
190.05 g/mol |
IUPAC Name |
5-benzyl-2-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-12-13-8-11(9-14-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
MQXCZOWMWNBLML-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
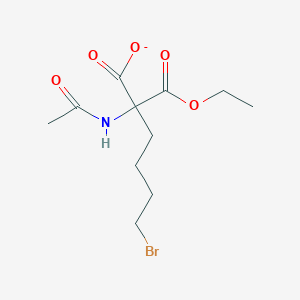
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)

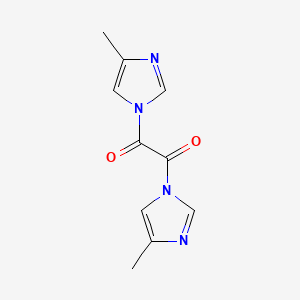
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
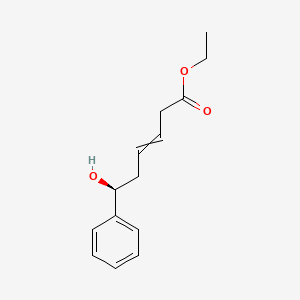
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)

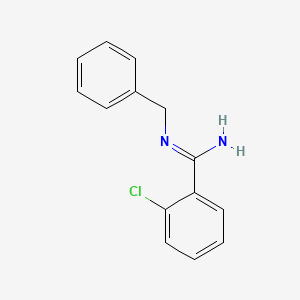
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)
